4-Pentenylzinc bromide
Overview
Description
4-Pentenylzinc bromide (4-PZB) is a versatile and important organobromide compound that has a wide range of applications in organic synthesis, catalysis, and medicinal chemistry. The compound has a unique combination of properties that make it highly advantageous for use in a variety of laboratory experiments and research applications.
Scientific Research Applications
Catalysis and Synthesis
- Bromination Reactions : 4-Pentenylzinc bromide has been utilized in various bromination reactions. For example, its use in the synthesis of bromotetrahydropyrans as part of a pathway to synthesize marine natural products like aplysiapyranoid A demonstrates its role in organic synthesis (Brücher & Hartung, 2011). Additionally, the compound finds application in catalytic bromination reactions with hydrogen peroxide and sodium bromide, showcasing its versatility in organic chemistry processes (Abe, You, & Detty, 2002).
Environmental Impact Studies
- Environmental Fate and Transport : Research has explored the environmental fate and transport of various compounds, including 4-nonylphenol and 17β-estradiol, using bromide as a conservative tracer. This kind of study is crucial for understanding the ecological impact of chemical substances (Writer, Ryan, Keefe, & Barber, 2012).
Novel Chemical Reagents
- Development of New Chemical Reagents : The creation of novel organozinc reagents, such as 4-coumarinylzinc bromide, illustrates the potential of 4-pentenylzinc bromide in developing new chemical tools for synthetic applications. This shows its importance in expanding the toolkit available for organic synthesis (Rieke & Kim, 2011).
Medicinal Chemistry and Drug Development
- Radiation Protection in Medicinal Chemistry : Research on bioactive Mannich bases, used as anticancer drugs, has explored their protective features against photons and charged particles. This is an example of how compounds related to 4-pentenylzinc bromide can contribute significantly to medical oncology and nuclear medicine (Yılmaz, Kavaz, & Gul, 2020).
Advanced Material Science
- Characterization of Novel Compounds : Studies on new aromatic halogenated compounds, including the effect of bromide concentration, highlight the role of 4-pentenylzinc bromide in the development and understanding of new materials with potential applications in various fields (Pan & Zhang, 2013).
properties
IUPAC Name |
bromozinc(1+);pent-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9.BrH.Zn/c1-3-5-4-2;;/h3H,1-2,4-5H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTRJJFTGJERAH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCC=C.[Zn+]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentenylzinc bromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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